1-(4-Benzylmorpholin-3-yl)-N,N-dimethylmethanamine

Catalog No.
S12222845
CAS No.
M.F
C14H22N2O
M. Wt
234.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Benzylmorpholin-3-yl)-N,N-dimethylmethanamine

Product Name

1-(4-Benzylmorpholin-3-yl)-N,N-dimethylmethanamine

IUPAC Name

1-(4-benzylmorpholin-3-yl)-N,N-dimethylmethanamine

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

InChI

InChI=1S/C14H22N2O/c1-15(2)11-14-12-17-9-8-16(14)10-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3

InChI Key

SJZMCHFZXNGWOO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1COCCN1CC2=CC=CC=C2

1-(4-Benzylmorpholin-3-yl)-N,N-dimethylmethanamine is a chemical compound characterized by a morpholine ring substituted with a benzyl group and a dimethylamino group. Its molecular formula is C13H19N2OC_{13}H_{19}N_2O, and it has a molecular weight of approximately 219.31 g/mol. The structure consists of a morpholine ring (a six-membered ring containing one nitrogen atom) with a benzyl group attached to the fourth position and a dimethylamino group at the nitrogen of the methanamine moiety.

Typical of amines and morpholines, including:

  • N-alkylation: The dimethylamino group can undergo alkylation reactions, leading to the formation of more complex amines.
  • Acylation: The amino groups can react with acyl chlorides or anhydrides to form amides.
  • Condensation reactions: It can react with aldehydes or ketones to form imines or related compounds.

These reactions are significant for synthesizing derivatives that might exhibit enhanced biological activity or different physicochemical properties.

The synthesis of 1-(4-Benzylmorpholin-3-yl)-N,N-dimethylmethanamine typically involves several steps:

  • Formation of the Morpholine Ring: Starting from appropriate precursors, morpholine can be synthesized through cyclization reactions involving diethylamine and ethylene oxide.
  • Benzyl Substitution: The introduction of the benzyl group can be achieved through nucleophilic substitution reactions where benzyl bromide is reacted with the morpholine derivative.
  • Dimethylation: The final step involves the dimethylation of the nitrogen atom using dimethyl sulfate or similar reagents, resulting in the formation of the target compound.

These methods highlight the versatility of organic synthesis techniques in constructing complex molecules.

1-(4-Benzylmorpholin-3-yl)-N,N-dimethylmethanamine may find applications in various fields:

  • Pharmaceuticals: Due to its potential biological activity, it could serve as a lead compound in drug discovery for treating neurological disorders or inflammatory diseases.
  • Chemical Research: It may be utilized as a building block for synthesizing more complex organic molecules in medicinal chemistry.

Several compounds share structural similarities with 1-(4-Benzylmorpholin-3-yl)-N,N-dimethylmethanamine. Here are a few notable examples:

Compound NameStructureUnique Features
4-BenzylmorpholineStructureLacks the dimethylamino group; primarily studied for its role as an intermediate in organic synthesis.
N,N-DimethylmorpholineStructureContains no aromatic substitution; used as a solvent and reagent in organic chemistry.
1-(4-Methoxybenzyl)morpholineStructureFeatures a methoxy substituent instead of a dimethylamino group; explored for its potential pharmacological effects.

Uniqueness

1-(4-Benzylmorpholin-3-yl)-N,N-dimethylmethanamine stands out due to its combination of both a benzyl and a dimethylamino group, which may enhance its biological activity compared to other morpholine derivatives. This unique combination could lead to distinct pharmacological profiles, making it an interesting candidate for further research and development in medicinal chemistry.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Exact Mass

234.173213330 g/mol

Monoisotopic Mass

234.173213330 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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